SJ572403

説明

準備方法

合成ルートと反応条件

SJ403の合成には、特定の結合の形成や官能基の導入など、複数のステップが含まれます。正確な合成ルートと反応条件は、機密情報であり、詳細に公開されていません。 通常、求核置換反応、縮合反応などの有機合成技術と、クロマトグラフィーなどの精製ステップが含まれます .

工業生産方法

SJ403の工業生産は、おそらく、実験室規模の合成方法をスケールアップする必要があるでしょう。これには、より大きな容量での反応条件の最適化、一貫した品質と純度の確保、効率的な精製プロセスの実施が含まれます。 自動反応器と連続フロー化学の使用により、生産効率を高めることができます .

化学反応の分析

反応の種類

SJ403は、以下を含む様々な化学反応を起こします。

酸化: 酸素の添加または水素の除去を含む反応です。

還元: 水素の添加または酸素の除去を含む反応です。

置換: ある官能基を別の官能基に置き換える反応.

一般的な試薬と条件

SJ403を含む反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤などがあります。 条件は、目的の反応によって異なり、通常、制御された温度とpHレベルを含む .

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって酸化された誘導体が生成され、還元によってSJ403の還元された形態が生成される可能性があります .

科学研究への応用

SJ403は、以下を含む幅広い科学研究への応用があります。

化学: 本質的に無秩序なタンパク質の相互作用と機能を研究するためのツールとして使用されます。

生物学: 細胞周期制御におけるp27 Kip1の役割とその疾患における影響を理解するのに役立ちます。

医学: p27 Kip1活性の調節不全に関連する疾患における潜在的な治療的用途。

科学的研究の応用

Cancer Research

SJ572403 has significant implications in cancer research due to its ability to modulate the activity of p27Kip1. By inhibiting this protein, this compound can potentially restore CDK2 activity, promoting cell proliferation and contributing to tumor growth. This makes it a candidate for developing treatments targeting cancers characterized by dysregulated cell cycle control .

Case Studies :

- Cell Proliferation Studies : In vitro studies have demonstrated that this compound can enhance the proliferation of cancer cells by altering the dynamics of p27Kip1. This effect has been observed in various cancer models where p27Kip1 is known to be dysregulated .

Biochemical Studies

This compound serves as a valuable tool for studying intrinsically disordered proteins (IDPs). Its binding dynamics with p27Kip1 provide insights into how small molecules can influence the conformational landscape of IDPs, which is critical for understanding their biological roles .

Techniques Used :

- Nuclear Magnetic Resonance Spectroscopy (NMR) : NMR techniques have been employed to observe changes in chemical shifts that indicate binding interactions between this compound and p27Kip1.

- Small Angle X-ray Scattering (SAXS) : This technique has been used to analyze conformational changes in p27Kip1 upon binding with this compound, offering structural insights into the protein's dynamics .

Potential Therapeutic Applications

The ability of this compound to modulate p27Kip1 activity opens avenues for therapeutic applications in diseases associated with cell cycle dysregulation. Understanding its interaction with disordered proteins may lead to novel strategies for targeting similar pathways in various diseases, including cancer and other proliferative disorders .

作用機序

SJ403は、p27-KIDのD2サブドメイン内の領域と特異的に相互作用することで、その効果を発揮します。この相互作用により、p27-D2がCdk2/サイクリンAから置換され、Cdk2キナーゼ活性が部分的に回復します。 このメカニズムは、p27 Kip1の細胞周期阻害機能を効果的に阻害するため、細胞周期制御に関する研究において貴重なツールとなっています .

生物活性

SJ572403, also known as SJ403, is a small molecule inhibitor that targets the intrinsically disordered protein (IDP) p27Kip1, which plays a critical role in cell cycle regulation. This compound has garnered attention due to its ability to modulate protein interactions and kinase activities, making it a valuable subject for research in cancer biology and therapeutic development.

This compound binds specifically to the p27-Kip1 protein, particularly its Cdk inhibitory domain (p27-KID). The binding affinity of this compound to p27-KID has been quantified with a dissociation constant () of 2.2 mM, indicating a relatively weak interaction compared to other inhibitors . Despite this, this compound effectively alters the functional dynamics of p27Kip1 by displacing it from its complex with Cdk2/cyclin A, thereby restoring some kinase activity.

Key Findings:

- Displacement Effect : In fluorescence anisotropy assays, this compound demonstrated an IC50 value of 475 ± 67 μM for displacing p27-D2 from Cdk2/cyclin A complexes .

- Kinase Activity Restoration : Titration of this compound resulted in a significant increase in Cdk2 activity from approximately 13% to over 20%, highlighting its potential role in modulating kinase activity through competitive inhibition .

Structural Insights

Research utilizing NMR spectroscopy and small-angle X-ray scattering (SAXS) has revealed that this compound induces a population shift within the conformational landscape of p27-D2. This shift does not alter the energy barriers between states but rather stabilizes certain conformations that favor kinase activity .

Case Studies

- Hepatocellular Carcinoma (HCC) : In studies involving HCC cells, this compound was shown to reverse the effects of CYP2C8, indicating its potential role in overcoming drug resistance mechanisms associated with cancer therapies .

- Protein Interaction Dynamics : Detailed studies have characterized the conformational states of p27-D2 when bound to this compound. The compound was found to stabilize specific interactions that enhance the population of unbound p27-D2, facilitating increased kinase activity .

Binding Affinity and Activity Summary

| Compound | Target | (mM) | IC50 (μM) | Effect on Kinase Activity |

|---|---|---|---|---|

| This compound | p27-KID | 2.2 | 475 ± 67 | Increased from 13% to >20% |

Experimental Techniques Used

| Technique | Description |

|---|---|

| NMR Spectroscopy | Monitors binding interactions and conformational changes |

| Fluorescence Anisotropy (FA) | Measures displacement of labeled proteins |

| Small Angle X-ray Scattering | Provides insights into molecular conformations |

特性

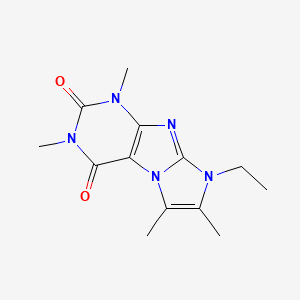

IUPAC Name |

6-ethyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c1-6-17-7(2)8(3)18-9-10(14-12(17)18)15(4)13(20)16(5)11(9)19/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJLETUKWLALKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。